molecular formula C15H23N3 B11817333 3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine

3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B11817333
M. Wt: 245.36 g/mol
InChI Key: XLMQBMGCEIANSQ-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a methylpiperidine and a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.

    Substitution with Pyrrolidine: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a halogenated pyridine reacts with pyrrolidine under basic conditions.

    Introduction of Methylpiperidine: The final step involves the alkylation of the pyridine ring with 1-methylpiperidine, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: H2/Pd-C, NaBH4 (sodium borohydride)

    Substitution: NaH, KOtBu, various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural analogs.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpiperidin-2-yl)pyridine: Lacks the pyrrolidine group, which may affect its biological activity and chemical reactivity.

    2-(Pyrrolidin-1-yl)pyridine: Lacks the methylpiperidine group, which could influence its pharmacokinetic properties.

Uniqueness

3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is unique due to the presence of both the methylpiperidine and pyrrolidine groups, which can confer distinct chemical and biological properties. This dual substitution pattern may enhance its binding affinity to certain biological targets or improve its stability under various conditions.

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

3-(1-methylpiperidin-2-yl)-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C15H23N3/c1-17-10-3-2-8-14(17)13-7-6-9-16-15(13)18-11-4-5-12-18/h6-7,9,14H,2-5,8,10-12H2,1H3

InChI Key

XLMQBMGCEIANSQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=C(N=CC=C2)N3CCCC3

Origin of Product

United States

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